molecular formula C19H31N3O2 B3949430 N-[2-(diethylamino)ethyl]-1-(2-hydroxybenzyl)-4-piperidinecarboxamide

N-[2-(diethylamino)ethyl]-1-(2-hydroxybenzyl)-4-piperidinecarboxamide

Cat. No. B3949430
M. Wt: 333.5 g/mol
InChI Key: SDHPADVAAWPQFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(diethylamino)ethyl]-1-(2-hydroxybenzyl)-4-piperidinecarboxamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become a common ingredient in many commercial insect repellents. DEET is effective against a wide range of insects, including mosquitoes, ticks, and fleas. In

Mechanism of Action

The exact mechanism of N-[2-(diethylamino)ethyl]-1-(2-hydroxybenzyl)-4-piperidinecarboxamide's insect-repelling properties is not fully understood. It is believed that this compound interferes with the olfactory system of insects, making it difficult for them to detect human hosts. This compound may also disrupt the chemical signals that insects use to communicate with each other.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in mammals, but it can cause skin irritation and allergic reactions in some individuals. This compound is metabolized in the liver and excreted in the urine. It does not accumulate in the body over time.

Advantages and Limitations for Lab Experiments

N-[2-(diethylamino)ethyl]-1-(2-hydroxybenzyl)-4-piperidinecarboxamide is a widely used insect repellent, making it readily available for laboratory experiments. However, its effectiveness can vary depending on the species of insect being studied. This compound can also be difficult to work with due to its strong odor and potential for skin irritation.

Future Directions

There are several areas of research that could be explored in relation to N-[2-(diethylamino)ethyl]-1-(2-hydroxybenzyl)-4-piperidinecarboxamide. One potential direction is the development of more effective and environmentally friendly insect repellents. Another area of interest is the study of the molecular mechanisms of this compound's insect-repelling properties. Additionally, researchers could investigate the potential use of this compound in other applications, such as the prevention of insect-borne diseases.

Scientific Research Applications

N-[2-(diethylamino)ethyl]-1-(2-hydroxybenzyl)-4-piperidinecarboxamide has been extensively studied for its insect-repelling properties. It is commonly used in field studies to evaluate the effectiveness of different insect repellents. This compound has also been used in laboratory experiments to study the olfactory system of insects and the molecular mechanisms of insect repellency.

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-1-[(2-hydroxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O2/c1-3-21(4-2)14-11-20-19(24)16-9-12-22(13-10-16)15-17-7-5-6-8-18(17)23/h5-8,16,23H,3-4,9-15H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHPADVAAWPQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1CCN(CC1)CC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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